4-(Azetidin-3-yl)pyrimidin-2-amine dihydrochloride
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Overview
Description
4-(Azetidin-3-yl)pyrimidin-2-amine dihydrochloride is a chemical compound with the molecular formula C7H10N42HClThis compound is characterized by its azetidine and pyrimidine moieties, which contribute to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Azetidin-3-yl)pyrimidin-2-amine dihydrochloride typically involves the reaction of azetidine derivatives with pyrimidine precursors. One common method includes the reaction of 3-azetidinone with 2-aminopyrimidine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent such as methanol or dichloromethane, and the product is purified through crystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional steps such as recrystallization and advanced purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
4-(Azetidin-3-yl)pyrimidin-2-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
Scientific Research Applications
4-(Azetidin-3-yl)pyrimidin-2-amine dihydrochloride has several scientific research applications:
Medicinal Chemistry: It is studied as a potential non-imidazole histamine H3 receptor agonist, which could have implications in treating neurological disorders.
Biological Research: The compound is used in studies related to receptor binding and signal transduction pathways.
Chemical Synthesis: It serves as a building block for synthesizing more complex molecules with potential therapeutic benefits.
Mechanism of Action
The compound exerts its effects by binding to the histamine H3 receptor, a G protein-coupled receptor involved in regulating neurotransmitter release. By acting as an agonist, it modulates the release of histamine, acetylcholine, serotonin, noradrenaline, and dopamine, thereby influencing various physiological processes such as sleep-wake regulation, cognition, and appetite .
Comparison with Similar Compounds
Similar Compounds
4-(3-Aminoazetidin-1-yl)pyrimidin-2-amine: Another non-imidazole histamine H3 receptor agonist with similar pharmacological properties.
4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide: A compound with similar receptor binding characteristics but different structural features.
Uniqueness
4-(Azetidin-3-yl)pyrimidin-2-amine dihydrochloride is unique due to its specific azetidine and pyrimidine structure, which provides distinct binding affinities and pharmacological profiles compared to other histamine H3 receptor agonists .
Properties
IUPAC Name |
4-(azetidin-3-yl)pyrimidin-2-amine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N4.2ClH/c8-7-10-2-1-6(11-7)5-3-9-4-5;;/h1-2,5,9H,3-4H2,(H2,8,10,11);2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFVXNZXTAYQHCE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)C2=NC(=NC=C2)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12Cl2N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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